1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a pyridinyl group attached to an ethanone backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Chemical Reactivity: Its reactivity is influenced by the presence of the chlorophenyl and pyridinyl groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position.
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position.
Uniqueness
1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
224040-87-3 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-2-1-5-11(12)13(16)8-10-4-3-7-15-9-10/h1-7,9H,8H2 |
InChI Key |
OTLPNAMLUSPWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CN=CC=C2)Cl |
Origin of Product |
United States |
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